

Spectral Data Analysis of 2-Isopropoxy-5-methylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Isopropoxy-5-methylphenylboronic acid
Cat. No.:	B1307439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Isopropoxy-5-methylphenylboronic acid** (CAS No. 480438-71-9; Molecular Formula: $C_{10}H_{15}BO_3$; Molecular Weight: 194.04 g/mol). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Representative Spectral Data

Due to the limited availability of published spectral data for this specific molecule, the following tables present representative data based on the analysis of closely related phenylboronic acid derivatives. These values serve as a proficient guide for the interpretation of experimentally obtained spectra.

Table 1: Representative 1H and ^{13}C NMR Spectral Data

¹ H NMR (in CDCl ₃)	¹³ C NMR (in CDCl ₃)
Chemical Shift (δ) ppm	Assignment
~7.6 (d, 1H)	Ar-H
~7.2 (d, 1H)	Ar-H
~6.8 (s, 1H)	Ar-H
~4.6 (sept, 1H)	-CH(CH ₃) ₂
~2.3 (s, 3H)	Ar-CH ₃
~1.3 (d, 6H)	-CH(CH ₃) ₂
Note: The B(OH) ₂ protons are often broad and may not be observed or could be exchanged with D ₂ O.	Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a very broad signal.

Table 2: Representative IR and MS Spectral Data

Infrared (IR) Spectroscopy	Mass Spectrometry (MS)
Wavenumber (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretch (B-OH)
~2980	C-H stretch (aliphatic)
~1600, ~1480	C=C stretch (aromatic)
~1350	B-O stretch
~1250	C-O stretch (ether)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **2-Isopropoxy-5-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Isopropoxy-5-methylphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in a standard 5 mm NMR tube. Chloroform-d is often suitable for boronic acids.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-Isopropoxy-5-methylphenylboronic acid** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

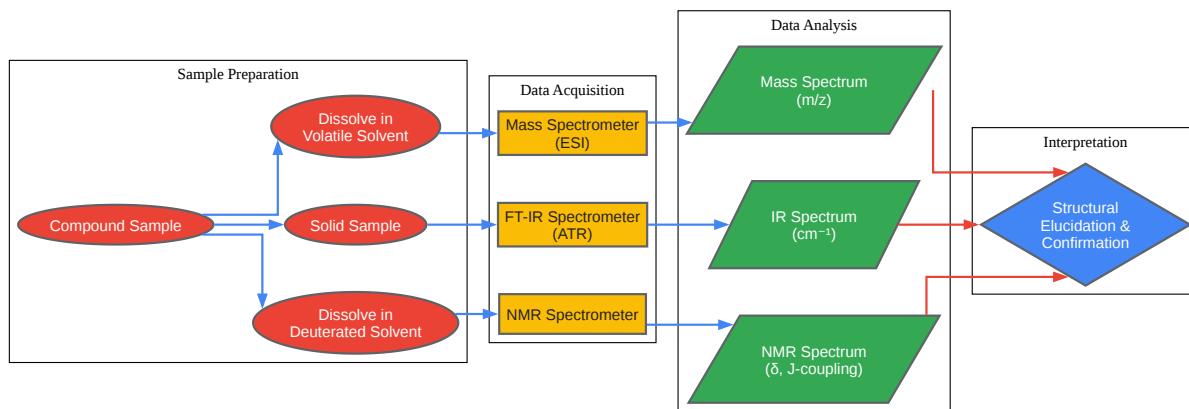
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
 - Perform a background scan of the empty ATR crystal prior to sample analysis.
 - The data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Operate the mass spectrometer in either positive or negative ion mode to detect the molecular ion and relevant fragments.[1][2]
 - For positive ion mode, common adducts such as $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ may be observed.
 - For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2-Isopropoxy-5-methylphenylboronic acid**.



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Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

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